2-(2-CHLOROPHENYL)-5-METHYL-7-(3-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
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Overview
Description
2-(2-CHLOROPHENYL)-5-METHYL-7-(3-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROPHENYL)-5-METHYL-7-(3-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar microwave-mediated methods. The process involves the use of enaminonitriles and benzohydrazides, with the reaction being carried out under controlled microwave conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLOROPHENYL)-5-METHYL-7-(3-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Scientific Research Applications
2-(2-CHLOROPHENYL)-5-METHYL-7-(3-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-CHLOROPHENYL)-5-METHYL-7-(3-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of cell signaling pathways, resulting in antiproliferative and apoptotic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their antimicrobial and anticancer activities.
Pyrazolo[3,4-d]pyrimidines: Investigated as CDK2 inhibitors with potential anticancer applications.
1,2,4-Triazolo[1,5-a]pyridines: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Uniqueness
2-(2-CHLOROPHENYL)-5-METHYL-7-(3-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE stands out due to its unique combination of a triazole and pyrimidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-methyl-7-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O/c1-11-6-5-7-13(10-11)17-16(18(22)27)12(2)23-20-24-19(25-26(17)20)14-8-3-4-9-15(14)21/h3-10,17H,1-2H3,(H2,22,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCGJVXUUDNWIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(NC3=NC(=NN23)C4=CC=CC=C4Cl)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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